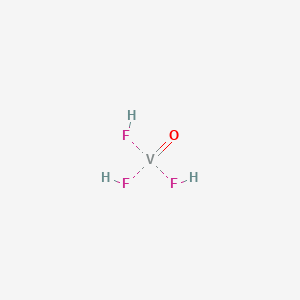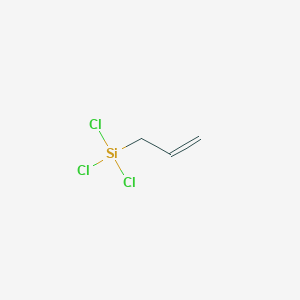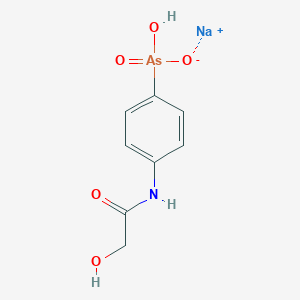
Coenzyme Q6
Overview
Description
Mechanism of Action
Target of Action
Coenzyme Q6 (CoQ6) is an evolutionarily conserved flavin-dependent monooxygenase . It is required for the biosynthesis of coenzyme Q10 (or ubiquinone), which is an essential component of the mitochondrial electron transport chain . The primary targets of CoQ6 are the components of the mitochondrial respiratory chain, where it plays a crucial role in electron transport .
Mode of Action
CoQ6 acts as an electron carrier in the mitochondrial respiratory chain . It is proposed to hydroxylate the benzene ring of coenzyme Q (ubiquinone) precursor at position C5 . This hydroxylation is a key step in the biosynthesis of coenzyme Q10 .
Biochemical Pathways
CoQ6 is involved in the ubiquinone biosynthetic process . It plays a key role in the oxidative phosphorylation pathway, acting as an electron carrier between the NADH and succinate dehydrogenases and the cytochrome system . This process is crucial for ATP synthesis, maintaining intracellular ionic homeostasis, and alleviating myocardial injury induced by various noxious stimuli .
Pharmacokinetics
Its lipophilic nature suggests that it may be stored in fatty tissues and membranes .
Result of Action
The action of CoQ6 results in the production of coenzyme Q10, an essential component of the mitochondrial electron transport chain . This contributes to the generation of ATP, the primary energy currency of the cell . CoQ6 also plays a role in protecting cells from damage by reactive oxygen species due to its antioxidant properties .
Action Environment
The action of CoQ6 is influenced by the cellular environment. It is located in the mitochondrial inner membrane, an environment rich in lipids and proteins . The activity of CoQ6 may also be influenced by the availability of its substrate and the presence of other enzymes involved in the ubiquinone biosynthetic process .
Biochemical Analysis
Biochemical Properties
Coenzyme Q6 is a flavoprotein using FAD as a cofactor . It is involved in the biosynthesis of coenzyme Q, a polyisoprenylated benzoquinone lipid essential to the function of the mitochondrial respiratory chain . This compound is proposed to hydroxylate the benzene ring of coenzyme Q (ubiquinone) precursor at position C5 .
Cellular Effects
This compound is an essential component of the mitochondrial electron transport chain, and one of the most potent lipophilic antioxidants implicated in the protection of cell damage by reactive oxygen species . Knockdown of the COQ6 gene in mouse and zebrafish results in decreased growth due to increased apoptosis .
Molecular Mechanism
This compound is a FAD-dependent monooxygenase that is responsible for the C5-ring hydroxylation during ubiquinone biosynthesis . It catalyzes the hydroxylation of 3-hexaprenyl-4-hydroxybenzoic acid (HHB) to 3-hexaprenyl-4,5-dihydroxybenzoic acid (DHHB) .
Temporal Effects in Laboratory Settings
It is known that this compound is a crucial component of the mitochondrial respiratory chain, and its deficiency can lead to various diseases .
Dosage Effects in Animal Models
It is known that this compound is essential for normal growth and development, and its deficiency can lead to decreased growth due to increased apoptosis .
Metabolic Pathways
This compound is involved in the biosynthesis of coenzyme Q, a polyisoprenylated benzoquinone lipid essential to the function of the mitochondrial respiratory chain . The biosynthesis of this compound involves several enzymes within an obligate protein complex located at the inner mitochondrial membrane .
Transport and Distribution
It is known that this compound is a crucial component of the mitochondrial respiratory chain, suggesting that it is likely transported to and distributed within the mitochondria .
Subcellular Localization
The exact subcellular localization of this compound is still under debate. It is known that this compound is a crucial component of the mitochondrial respiratory chain, suggesting that it is likely localized within the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coenzyme Q6 is synthesized through a series of enzymatic reactions. The enzyme Coq6 is responsible for the hydroxylation of the benzene ring of coenzyme Q precursors at position C5. This process involves the use of flavin adenine dinucleotide (FAD) as a cofactor . The synthetic route includes the hydroxylation of 3-hexaprenyl-4-hydroxybenzoic acid to 3-hexaprenyl-4,5-dihydroxybenzoic acid .
Industrial Production Methods
Industrial production of this compound involves the fermentation of yeast or bacteria, followed by extraction and purification processes. The production process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Coenzyme Q6 undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction is the hydroxylation of the benzene ring, which is catalyzed by the enzyme Coq6 .
Common Reagents and Conditions
The hydroxylation reaction requires FAD as a cofactor and NADPH as an electron donor. The reaction conditions typically involve an aerobic environment and the presence of ferredoxin and ferredoxin reductase systems .
Major Products Formed
The major product formed from the hydroxylation reaction is 3-hexaprenyl-4,5-dihydroxybenzoic acid .
Scientific Research Applications
Coenzyme Q6 has a wide range of scientific research applications:
Comparison with Similar Compounds
Coenzyme Q6 is similar to other coenzyme Q compounds, such as coenzyme Q10 (ubiquinone-10). this compound has a shorter isoprenoid side chain compared to coenzyme Q10. This difference in structure affects its solubility and function within the mitochondrial membrane . Other similar compounds include coenzyme Q7, coenzyme Q8, and coenzyme Q9, which vary in the length of their isoprenoid side chains .
Properties
IUPAC Name |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26H,11-15,17,19,21,23,25,27H2,1-10H3/b29-18+,30-20+,31-22+,32-24+,33-26+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNFPEOUKFOTKY-LPHQIWJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318106 | |
| Record name | Coenzyme Q6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065-31-2 | |
| Record name | Coenzyme Q6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001065312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coenzyme Q6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coenzyme Q6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UBIQUINONE 30 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9HU3BD5Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal](/img/structure/B85678.png)
![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)










